Semotiadil recemate fumarate
Overview
Description
Semotiadil recemate fumarate is a potent, selective, and orally active ligand for the TRPC6 receptor. It is a high-affinity agonist that has been shown to have nootropic, neuroprotective, and anti-inflammatory effects . This compound is also known for its vasoselective calcium channel antagonist properties .
Preparation Methods
The preparation of semotiadil recemate fumarate involves the synthesis of semotiadil fumarate, followed by the resolution of the racemate. The synthetic route typically includes the formation of the benzothiazine ring, which is a key structural component of the compound . Industrial production methods may involve large-scale synthesis and purification processes to ensure the compound’s high purity and efficacy .
Chemical Reactions Analysis
Semotiadil recemate fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzothiazine ring.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s activity.
Substitution: Common reagents and conditions used in these reactions include strong acids, bases, and solvents like DMSO. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Semotiadil recemate fumarate has a wide range of scientific research applications:
Chemistry: Used as a research tool for studying protein interactions and receptor activation.
Biology: Employed in cell biology for the study of ion channels and ligands.
Medicine: Investigated for its potential nootropic, neuroprotective, and anti-inflammatory effects.
Industry: Utilized in pharmaceutical testing and development.
Mechanism of Action
Semotiadil recemate fumarate exerts its effects by acting as a high-affinity agonist for the TRPC6 receptor. It inhibits ion channels such as TRPC6 with IC50 values of 0.8 nM and ligand-gated ion channels with IC50 values of 1.2 nM . This compound modulates calcium ion flow, which is crucial for various cellular processes .
Comparison with Similar Compounds
Semotiadil recemate fumarate is unique due to its high selectivity and potency as a TRPC6 receptor agonist. Similar compounds include:
Diltiazem: A calcium channel blocker used to treat hypertension and angina.
Nifedipine: Another calcium channel blocker used for similar purposes.
Nisoldipine: A dihydropyridine calcium channel blocker. Compared to these compounds, this compound offers a longer-lasting action and higher selectivity for coronary artery and myocardium.
Properties
IUPAC Name |
2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6S.C4H4O4/c1-30(14-16-34-21-10-12-25-26(18-21)37-19-36-25)13-6-15-35-24-11-9-20(33-3)17-22(24)28-29(32)31(2)23-7-4-5-8-27(23)38-28;5-3(6)1-2-4(7)8/h4-5,7-12,17-18,28H,6,13-16,19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEJEELGDWGUCV-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2SC(C1=O)C3=C(C=CC(=C3)OC)OCCCN(C)CCOC4=CC5=C(C=C4)OCO5.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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